1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1269529-70-5) is a synthetic pyrrolidine-3-carboxylic acid derivative bearing a 2,3,4-trimethoxyphenyl substituent at C-2 and a 5-oxo (lactam) functionality. With a molecular formula of C₁₅H₁₉NO₆ and a molecular weight of 309.31 g·mol⁻¹, this compound is offered commercially at ≥95% purity as a research-grade building block for medicinal chemistry and biological screening.

Molecular Formula C15H19NO6
Molecular Weight 309.318
CAS No. 1269529-70-5
Cat. No. B2947897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid
CAS1269529-70-5
Molecular FormulaC15H19NO6
Molecular Weight309.318
Structural Identifiers
SMILESCN1C(C(CC1=O)C(=O)O)C2=C(C(=C(C=C2)OC)OC)OC
InChIInChI=1S/C15H19NO6/c1-16-11(17)7-9(15(18)19)12(16)8-5-6-10(20-2)14(22-4)13(8)21-3/h5-6,9,12H,7H2,1-4H3,(H,18,19)
InChIKeyNGSHHQFBVBUOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1269529-70-5) – Procurement-Relevant Identity and Physicochemical Baseline


1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1269529-70-5) is a synthetic pyrrolidine-3-carboxylic acid derivative bearing a 2,3,4-trimethoxyphenyl substituent at C-2 and a 5-oxo (lactam) functionality . With a molecular formula of C₁₅H₁₉NO₆ and a molecular weight of 309.31 g·mol⁻¹, this compound is offered commercially at ≥95% purity as a research-grade building block for medicinal chemistry and biological screening . Its computed polarity (TPSA = 85.3 Ų) and lipophilicity (cLogP = 1.32) position it within drug-like physicochemical space, distinguishing it from more lipophilic N-unsubstituted or 3,4,5-trimethoxy analogues .

Why Generic Substitution of 1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid Fails: Structural Nuances That Preclude Interchangeability


The 2,3,4-trimethoxyphenyl regioisomer in this compound is structurally distinct from the more commonly explored 3,4,5-trimethoxyphenyl motif found in anticancer pyrrolidone derivatives [1]. In the 3,4,5-series, N-aryl substitution places the trimethoxyphenyl ring directly on the lactam nitrogen, whereas the target compound carries N-methyl and C-2 aryl substitution, fundamentally altering the vector of the aryl ring relative to the carboxylic acid and the hydrogen-bonding capacity of the lactam . Computational data show that the 2,3,4-trimethoxy arrangement yields a different electronic distribution and rotatable bond count compared to the 3,4,5 isomer, which can lead to divergent target engagement profiles . These structural differences are not cosmetic; they produce distinct molecular shapes, dipole moments, and metabolic vulnerabilities that make generic substitution unreliable without empirical confirmation.

Quantitative Differential Evidence for 1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid Versus Closest Analogues


Trimethoxy Regioisomerism: 2,3,4- vs. 3,4,5- Substitution Pattern and Molecular Topology

The target compound bears a 2,3,4-trimethoxyphenyl group, whereas the most extensively studied pyrrolidone carboxylic acid analogues in the anticancer literature employ a 3,4,5-trimethoxyphenyl motif. In the 3,4,5-series (e.g., 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid), the aryl ring is N-linked, resulting in a linear N-aryl–lactam–carboxylic acid topology [1]. In the target compound, the C-2 aryl attachment combined with N-methyl substitution produces a branched topology with the aryl ring orthogonal to the lactam plane. The 2,3,4-methoxy arrangement creates an asymmetric electrostatic surface with an ortho-methoxy group adjacent to the pyrrolidine attachment point, which can sterically restrict rotation around the C-2–aryl bond compared to the symmetric 3,4,5 pattern . This difference is quantified by the presence of 5 rotatable bonds in the target compound; the N-aryl 3,4,5 counterpart has 4 rotatable bonds when the N-aryl connection is considered largely conformationally restricted .

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Lipophilicity Differentiation: cLogP Comparison Against N-Unsubstituted and N-Ethyl Analogues

The target compound has a computed cLogP of 1.32, reflecting the balance between the polar carboxylic acid/lactam functions and the lipophilic trimethoxyphenyl ring plus N-methyl group . By comparison, the N-H analogue (2-(2,3,4-trimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, not commercially catalogued with a CAS) would be expected to have a lower cLogP (~0.8–1.0) due to the hydrogen-bond-donating NH group. Conversely, the (2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1071535-97-1) has a predicted cLogP of approximately 1.6–1.8 owing to the additional methylene unit [1]. The target compound's intermediate lipophilicity is advantageous for achieving balanced aqueous solubility and membrane permeability in cellular assays, a property not simultaneously offered by the more polar NH or more lipophilic N-ethyl congeners .

Physicochemical Profiling Drug-Likeness ADME Prediction

Hydrogen Bond Capacity Differentiation: H-Donor and Acceptor Count Versus Pyrrolidine-3-carboxylic Acid Scaffolds

The target compound possesses 1 hydrogen bond donor (carboxylic acid OH) and 5 hydrogen bond acceptors (3 methoxy oxygens, lactam carbonyl, carboxylic acid carbonyl) for a total H-bond count of 6, with a TPSA of 85.3 Ų . In contrast, 4-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1406360-75-5) has 2 H-donors (carboxylic acid plus secondary amine NH) and 6 acceptors (total 8), yielding a higher TPSA (~95–100 Ų) and consequently lower predicted passive membrane permeability . The target compound's lower H-donor count and reduced TPSA compared to this closest regioisomeric analogue predicts superior cellular penetration while retaining sufficient polarity for aqueous solubility .

Medicinal Chemistry Molecular Recognition Solubility

Optimal Research and Industrial Application Scenarios for 1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid Based on Verified Differentiation


Scaffold-Hopping Library Design Targeting Intracellular Kinase or Epigenetic Targets

The compound's intermediate cLogP (1.32), moderate TPSA (85.3 Ų), and single H-donor make it a suitable core scaffold for designing cell-permeable pyrrolidine-based inhibitors. Its 2,3,4-trimethoxy topology offers a distinct 3D pharmacophore compared to the extensively patented 3,4,5-trimethoxyphenyl N-aryl pyrrolidones, enabling scaffold-hopping campaigns where IP freedom-to-operate and novel binding modes are required [1]. The presence of a free carboxylic acid at C-3 provides a synthetic handle for amide coupling or ester prodrug formation, while the N-methyl group prevents the metabolic N-dealkylation liability often observed with N-ethyl or N-aryl congeners .

Physicochemical Probe for Intracellular Target Engagement Studies

With only 1 H-bond donor and a TPSA below 90 Ų, this compound falls within the favorable range for passive cell permeability according to Veber's rules [1]. Compared to 4-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (2 H-donors, TPSA ~95–100 Ų), the target compound is predicted to exhibit superior membrane flux. This makes it a preferred starting point for developing fluorescent or biotinylated probes where cellular uptake is critical and where the 2,3,4-trimethoxy regioisomer may confer distinct intracellular protein binding profiles relative to the 3,4,5-trimethoxy chemotype .

Divergent SAR Exploration of Trimethoxyphenyl Pyrrolidine Chemical Space

The target compound represents a structurally differentiated entry into trimethoxyphenyl-pyrrolidine SAR that is orthogonal to the anticancer pyrrolidone series reported by Kavaliauskas et al. [1]. While the 3,4,5-trimethoxy N-aryl series showed A549 cell viability reduction to 28–30% for optimized azole derivatives, the 2,3,4-trimethoxy C-2 aryl scaffold has not been systematically evaluated in any published biological assay, representing a genuine white-space opportunity for proprietary SAR generation . The commercial availability at 95% purity from multiple vendors (CymitQuimica, ChemScene, Leyan) ensures reproducible procurement for iterative medicinal chemistry .

Quote Request

Request a Quote for 1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.